REACTION_CXSMILES
|
[CH2:1](O)[CH:2]=[CH2:3].O[O:6][S:7]([O-:9])=O.[K+].[CH3:11][C:12]([CH3:14])=O>O>[CH2:1]([S:7]([CH2:14][CH:12]=[CH2:11])(=[O:9])=[O:6])[CH:2]=[CH2:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
30.75 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
ADDITION
|
Details
|
diluted with water and AcOEt
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified
|
Type
|
CUSTOM
|
Details
|
was purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 99:1 to 60:40)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)S(=O)(=O)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |